molecular formula C27H25N3O6S B2813419 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451467-16-6

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2813419
CAS No.: 451467-16-6
M. Wt: 519.57
InChI Key: YVIOVTOXOQRZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H25N3O6S and its molecular weight is 519.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in this area focuses on the synthesis of complex quinazoline derivatives and their precursors. For example, Talupur et al. (2021) reported on the synthesis and antimicrobial evaluation of tetrazol-thiophene-2-carboxamides derivatives, highlighting the methodological advancements in synthesizing compounds with potential biological activity Talupur, Satheesh, & Chandrasekhar, 2021. Similarly, Spoorthy et al. (2021) detailed the synthesis and anti-microbial evaluation of thiazolidin-thiophene-2-carboxylates, further contributing to the understanding of synthetic pathways for these compounds Spoorthy, Kumar, Rani, & Ravindranath, 2021.

Biological Evaluation

Several studies have evaluated the biological activities of quinazoline derivatives. Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines, highlighting the potential therapeutic applications of these compounds Deady, Rodemann, Zhuang, Baguley, & Denny, 2003. Another study by Grigoryan (2017) focused on the synthesis of benzo[h]quinazoline derivatives, investigating their reactions with alkyl halides and hydrazine hydrate, which could lead to new compounds with potential biological activities Grigoryan, 2017.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. The research by Talupur et al. (2021) included docking studies to assess the antimicrobial potential of synthesized compounds, providing insights into their mechanism of action at the molecular level Talupur et al., 2021.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, reduction, and cyclization reactions.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-nitrobenzaldehyde", "1,3-benzodioxole", "ethyl 2-bromo-3-(1,3-benzodioxol-5-ylmethyl)propanoate", "thiourea", "sodium borohydride", "sodium hydroxide", "acetic acid", "sulfuric acid", "acetic anhydride", "ammonium acetate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Condensation of 3,4-dimethoxybenzaldehyde and 2-nitrobenzaldehyde to form 2-(3,4-dimethoxyphenyl)-2-nitroethene", "Reduction of 2-(3,4-dimethoxyphenyl)-2-nitroethene using sodium borohydride to form 2-(3,4-dimethoxyphenyl)ethanamine", "Condensation of 2-(3,4-dimethoxyphenyl)ethanamine and ethyl 2-bromo-3-(1,3-benzodioxol-5-ylmethyl)propanoate to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propanamide", "Reduction of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propanamide using sodium borohydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propan-1-amine", "Cyclization of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propan-1-amine with thiourea and sulfuric acid to form 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide", "Acetylation of 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide using acetic anhydride and ammonium acetate to form 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "Purification of the final compound using ethyl acetate, methanol, and water" ] }

CAS No.

451467-16-6

Molecular Formula

C27H25N3O6S

Molecular Weight

519.57

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C27H25N3O6S/c1-33-21-7-3-16(11-23(21)34-2)9-10-28-25(31)18-5-6-19-20(13-18)29-27(37)30(26(19)32)14-17-4-8-22-24(12-17)36-15-35-22/h3-8,11-13H,9-10,14-15H2,1-2H3,(H,28,31)(H,29,37)

InChI Key

YVIOVTOXOQRZRB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.